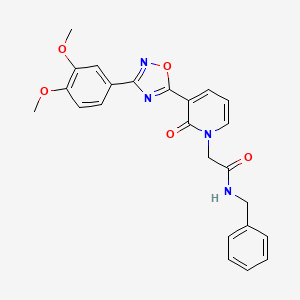

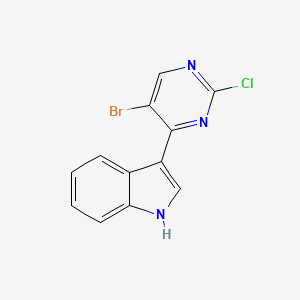

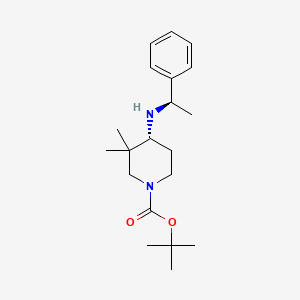

N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of “N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide” involved reaction with Cu(II), Co(II), Ni(II) and Zn(II) acetates, yielding complexes with a stoichiometric ratio of 1:2 (M:L) . This has been validated through elemental and mass spectral measurements .Molecular Structure Analysis

The IR and NMR spectral studies of the isolated complexes disclosed that the ligand chelated to the metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen . Moreover, DFT quantum chemical calculations designated that the ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively .Chemical Reactions Analysis

The ligand, upon reaction with Cu(II), Co(II), Ni(II) and Zn(II) acetates, yielded complexes with a stoichiometric ratio of 1:2 (M:L) . This has been validated through elemental and mass spectral measurements .Aplicaciones Científicas De Investigación

Synthesis of Metal Complexes

The compound can be used to synthesize metal complexes with Cu (II), Co (II), Ni (II), and Zn (II) acetates. The resulting complexes have a stoichiometric ratio of 1:2 (M:L). The ligand chelates to the metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

Spectroscopic Investigations

This compound is used in spectroscopic investigations. The ligand and its metal complexes can be characterized through various spectral studies .

DFT Calculations

The compound is used in Density Functional Theory (DFT) calculations. The ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively .

Cytotoxicity Profiling

The compound and its metal complexes have been investigated for their in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines. The data suggests that the ligand was more potent than the metal complexes .

Antibacterial Activity

Furan derivatives, including this compound, have been studied for their antibacterial activity. They have shown potential against both gram-positive and gram-negative bacteria .

Antifungal Activity

Furan derivatives are also known for their antifungal properties. The presence of azomethine nitrogen, C=N, in these compounds serves as a binding site for metal ions to interact with various biomolecules like proteins and amino acids, contributing to their antifungal activity .

Anticancer Activity

Furan Schiff base derivatives and their metal complexes have shown therapeutic potentials against certain types of tumors .

Other Biological Applications

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and more .

Mecanismo De Acción

The biological activities of these compounds may be attributed to the presence of azomethine nitrogen, C=N, which serves as a binding site for metal ions to interact with various biomolecules like proteins and amino acids . Among the Schiff bases, heterocyclic derivatives possessed nitrogen and oxygen atoms as electron donors were heavily studied because of their therapeutic potentials against certain types of tumors .

Safety and Hazards

Direcciones Futuras

While there is limited information on “N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide”, research on similar compounds such as “N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide” and its metal complexes continues to be of interest due to their potential biological applications . Future research could focus on the synthesis and characterization of “N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide” and its potential applications.

Propiedades

IUPAC Name |

(NE)-N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCOBAQWBKLPTB-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3235905.png)

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3235998.png)